Glusoferron
Description
Glusoferron (INN: this compound; CAS: 139110-81-7) is an iron-carbohydrate complex used clinically for the treatment of iron-deficiency anemia, particularly in cases where oral iron supplementation is ineffective or contraindicated . As a parenteral iron preparation, it belongs to a class of therapeutics designed to replenish iron stores efficiently while minimizing adverse effects associated with free iron ions. The compound’s structure likely involves a colloidal iron core stabilized by a carbohydrate shell, a common design among parenteral iron formulations to ensure controlled iron release and bioavailability .
Properties
Molecular Formula |
C15H28ClFeO14 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;(2S,3R,4S,5R)-4,5,6-trihydroxyhexane-1,2,3-triolate |
InChI |
InChI=1S/C6H12O7.C6H11O6.C3H5ClO.Fe/c7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3;/h2-5,7-11H,1H2,(H,12,13);3-7,9,11H,1-2H2;3H,1-2H2;/q;-3;;+3/t2-,3-,4+,5-;3-,4+,5-,6-;;/m11../s1 |
InChI Key |
VGDATRQLXLLOSX-MFOKLRKYSA-N |
Isomeric SMILES |
C1C(O1)CCl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C[O-])[O-])[O-])O)O)O.[Fe+3] |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C[O-])[O-])[O-])O)O)O.[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLUSOFERRON involves multiple steps, including the combination of its constituent molecules under specific reaction conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
GLUSOFERRON undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications .
Scientific Research Applications
GLUSOFERRON has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
References
Comparison with Similar Compounds
Comparison with Similar Compounds
Glusoferron shares functional and structural similarities with other iron-carbohydrate complexes. Below is a comparative analysis based on the provided evidence and inferred pharmacological profiles:
Table 1: Key Features of this compound and Structurally/Functionally Similar Compounds
Structural and Functional Differences
Molecular Weight and Stability: this compound’s carbohydrate shell (exact composition unspecified in evidence) likely balances stability and iron release kinetics. In contrast, Dextriferron (iron-dextran) has a high molecular weight dextran matrix, correlating with prolonged iron retention but increased immunogenic risk . Gleptoferron (iron gluconate) uses gluconate as a ligand, enabling faster iron mobilization, making it suitable for acute deficiency correction .
Clinical Applications :
- This compound and Dextriferron are both used in humans, though Dextriferron’s historical association with hypersensitivity reactions limits its use compared to newer complexes .
- Ferropolimaler (iron-polymalic acid) appears in preclinical contexts, suggesting ongoing optimization for reduced toxicity .
Safety Profiles :
- While direct safety data for this compound are absent in the evidence, its classification as an iron-carbohydrate complex implies a safety profile akin to Gleptoferron (lower anaphylaxis risk than Dextriferron) .
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